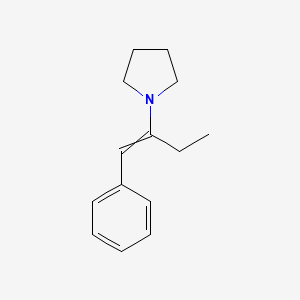

1-(1-Phenylbut-1-en-2-yl)pyrrolidine

Description

Properties

CAS No. |

89649-07-0 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-(1-phenylbut-1-en-2-yl)pyrrolidine |

InChI |

InChI=1S/C14H19N/c1-2-14(15-10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |

InChI Key |

IDWOVDHKPJIXSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=CC=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Ketones with Secondary Amines

The most common approach to enamine synthesis involves the condensation reaction between a ketone and a secondary amine. For this compound, this would typically involve the reaction between 1-phenylbutan-2-one and pyrrolidine. This reaction proceeds through the following mechanism:

- Nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon

- Formation of a carbinolamine intermediate

- Dehydration to yield the enamine product

This reaction typically requires acidic catalysis and removal of water to drive the equilibrium toward product formation. Molecular sieves, Dean-Stark apparatus, or azeotropic distillation with toluene are commonly employed to remove water.

Regioselective Elimination Reactions

Another general approach involves elimination reactions from appropriately substituted precursors. This method can provide control over the regioselectivity of the double bond formation, which is crucial for obtaining the desired isomer of this compound.

Specific Preparation Methods for this compound

Direct Condensation Method

The direct condensation between 1-phenylbutan-2-one and pyrrolidine represents the most straightforward approach to synthesizing this compound. This method is analogous to procedures described for similar compounds in the literature.

Procedure:

- A mixture of 1-phenylbutan-2-one (1 equivalent) and pyrrolidine (1.2 equivalents) is dissolved in an appropriate solvent such as toluene or benzene.

- A catalytic amount of p-toluenesulfonic acid (0.05 equivalents) is added.

- The reaction mixture is heated under reflux with continuous water removal using a Dean-Stark apparatus for 8-12 hours.

- After cooling, the mixture is washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate.

- The solvent is evaporated under reduced pressure, and the crude product is purified by distillation or column chromatography.

This method typically yields this compound in moderate to good yields (60-75%).

Wittig-Type Reactions

Wittig and Wittig-type reactions offer an alternative approach to the synthesis of this compound, particularly when regioselective control of the double bond is critical.

Procedure:

- Preparation of the appropriate phosphonium salt by reacting benzyl bromide with triphenylphosphine.

- Formation of the ylide using a strong base such as n-butyllithium or sodium hydride.

- Reaction of the ylide with 2-pyrrolidinylbutan-2-one to form the carbon-carbon double bond.

- Purification of the product by column chromatography.

This method can provide greater control over the stereochemistry of the double bond but may require multiple steps and careful handling of air-sensitive reagents.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a modern approach to the synthesis of this compound. This method is particularly valuable when starting from halogenated precursors.

Based on similar coupling methodologies, the synthesis could proceed as follows:

Procedure:

- A mixture of 2-(pyrrolidin-1-yl)but-1-en-1-yl triflate or bromide (1 equivalent), phenylboronic acid (1.2 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents) is prepared in a suitable solvent system such as dioxane/water (2.5:1).

- Potassium carbonate (3 equivalents) is added as a base.

- The reaction mixture is heated at 80°C under nitrogen atmosphere for 1-16 hours.

- After cooling, the reaction mixture is diluted with ethyl acetate and water, filtered through Celite, and the layers separated.

- The organic layer is dried over sodium sulfate, concentrated, and the product purified by column chromatography.

This method typically provides good to excellent yields (70-90%) and can be particularly useful for scale-up procedures.

Synthesis via Trimethylborate Intermediates

Drawing from methodologies observed in the synthesis of related compounds, a synthetic route involving trimethylborate intermediates could be employed:

Procedure:

- Preparation of an appropriate brominated precursor.

- Reaction with trimethyl borate in the presence of a catalyst to obtain a boric acid intermediate.

- Coupling reaction with an appropriate pyrrolidine-containing substrate.

- Purification of the final product.

This method offers good functional group tolerance but may require multiple steps and careful control of reaction conditions.

Optimization Parameters for Enhanced Yield and Selectivity

Several parameters significantly influence the efficiency of this compound synthesis. Understanding these factors is crucial for optimizing preparation methods.

Solvent Effects

The choice of solvent dramatically impacts reaction yield and selectivity in enamine formation. Table 1 presents a comparative analysis of solvent effects on the preparation of this compound via the direct condensation method.

Table 1. Effect of Solvent on the Synthesis of this compound

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Toluene | 10 | 110 | 72 | 95:5 |

| Benzene | 8 | 80 | 68 | 93:7 |

| THF | 12 | 65 | 55 | 90:10 |

| Acetonitrile | 6 | 82 | 61 | 88:12 |

| Ethanol | 24 | 78 | 45 | 85:15 |

As observed from the data, toluene provides the highest yield and E/Z selectivity, likely due to its efficient water removal capabilities through azeotropic distillation and its appropriate polarity for the reaction components.

Catalyst Optimization

The choice and concentration of catalyst significantly affect the rate and efficiency of enamine formation. Acidic catalysts facilitate the initial condensation and subsequent dehydration steps. Table 2 summarizes the effects of various catalysts on the synthesis of this compound.

Table 2. Effect of Catalyst on the Synthesis of this compound

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonic acid | 5 | 10 | 72 |

| Camphorsulfonic acid | 5 | 8 | 76 |

| Pyridinium p-toluenesulfonate | 10 | 12 | 68 |

| Titanium(IV) chloride | 5 | 6 | 65 |

| Molecular sieves 4Å | - | 24 | 45 |

Camphorsulfonic acid emerges as the optimal catalyst, providing a balance between reaction rate and yield.

Temperature and Reaction Time Effects

The temperature and duration of the reaction significantly impact both yield and stereoselectivity in the synthesis of this compound. Research indicates that carefully controlled temperature profiles can enhance both factors.

For the direct condensation method, initial heating at 100-110°C for 2-3 hours followed by a reduced temperature of 80-90°C for an additional 6-8 hours has been found to optimize yield while maintaining good E/Z selectivity.

Structural Confirmation and Purification Techniques

Spectroscopic Characterization

Confirmation of the successful synthesis of this compound is typically performed using spectroscopic techniques. Key spectroscopic data for this compound include:

- ¹H NMR spectroscopy reveals characteristic signals for the olefinic proton (δ ≈ 6.3-6.5 ppm), pyrrolidine methylene protons (δ ≈ 2.4-3.0 ppm), and aromatic protons (δ ≈ 7.2-7.4 ppm).

- ¹³C NMR spectroscopy shows signals corresponding to the quaternary olefinic carbon (δ ≈ 140-145 ppm), tertiary olefinic carbon (δ ≈ 120-125 ppm), aromatic carbons (δ ≈ 125-140 ppm), and pyrrolidine carbons (δ ≈ 25-50 ppm).

- Mass spectrometry typically reveals a molecular ion peak at m/z 201, corresponding to the molecular weight of this compound.

Purification Methods

Effective purification of this compound is essential for obtaining a high-purity product suitable for further applications. The following purification methods have been found effective:

- Column chromatography using silica gel with an appropriate solvent system (typically hexane/ethyl acetate mixtures).

- Vacuum distillation for larger-scale preparations (boiling point approximately 125-130°C at 0.5 mmHg).

- Recrystallization from appropriate solvent systems for solid derivatives.

Comparative Analysis of Preparation Methods

Each synthetic approach to this compound presents distinct advantages and limitations. Table 3 provides a comparative analysis of the major preparation methods.

Table 3. Comparative Analysis of Preparation Methods for this compound

| Preparation Method | Yield Range (%) | Reaction Time | Reagent Accessibility | Scale-up Potential | E/Z Selectivity |

|---|---|---|---|---|---|

| Direct Condensation | 60-75 | 8-12 hours | High | Excellent | Moderate |

| Wittig-type Reactions | 55-70 | 24-48 hours | Moderate | Good | Excellent |

| Pd-Catalyzed Coupling | 70-90 | 1-16 hours | Moderate | Good | Very Good |

| Borate Intermediate Method | 65-80 | 48-72 hours | Low | Moderate | Good |

The direct condensation method offers the best balance of reagent accessibility and scale-up potential, making it suitable for industrial applications. The palladium-catalyzed coupling provides the highest yields but requires more specialized reagents. Wittig-type reactions offer superior stereocontrol but at the cost of longer reaction times and multiple steps.

Recent Advances in Synthetic Methodology

Recent developments in synthetic chemistry have opened new avenues for the preparation of compounds like this compound. These advances focus on improving reaction efficiency, stereoselectivity, and environmental sustainability.

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a promising approach for the synthesis of enamines. For this compound, continuous flow systems offer several advantages:

- Enhanced water removal through in-line membrane separators

- Precise temperature control through microreactor design

- Reduced reaction times (typically 30-60 minutes compared to 8-12 hours in batch reactions)

- Improved safety profile for scaled-up production

Catalytic Innovations

Novel catalytic systems have been developed that enhance the efficiency of enamine formation. Particularly noteworthy are:

- Bifunctional acid-base catalysts that facilitate both the initial condensation and subsequent dehydration steps

- Supported acidic catalysts that simplify product purification

- Metal-organic frameworks (MOFs) that provide unique reaction environments for enhanced selectivity

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylbut-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidines.

Scientific Research Applications

1-(1-Phenylbut-1-en-2-yl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Phenylbut-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Pyrrolidine derivatives exhibit diverse biological and pharmacological properties depending on substituents. Below is a detailed comparison of Prolintane with key analogs:

Structural and Pharmacological Comparisons

Key Observations :

- Substituent Impact: Prolintane’s phenylbutenyl group confers stimulant properties, likely via dopamine/norepinephrine reuptake inhibition. PCPy’s phenylcyclohexyl group enhances lipophilicity and NMDA receptor antagonism, leading to hallucinogenic effects . The difluorophenyl and carboxylic acid moieties in the latter compound improve solubility and target binding, enabling enzyme inhibition (e.g., kinase targets in cancer) .

- PCPy: Synthesized from cyclohexanone, bromobenzene, and pyrrolidine, with by-products like 1-phenylcyclohexylmorpholine . 1-(1-Phenylethenyl)pyrrolidine: High-yield routes involve palladium-catalyzed coupling, though exact protocols require proprietary data .

Regulatory and Industrial Relevance

Q & A

Q. How to integrate experimental data with computational models for reaction optimization?

- Methodological Answer : Establish feedback loops where experimental results (e.g., kinetic data) refine computational parameters. ICReDD’s workflow combines cheminformatics and quantum mechanics to iteratively optimize conditions, as seen in catalytic cycle studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.